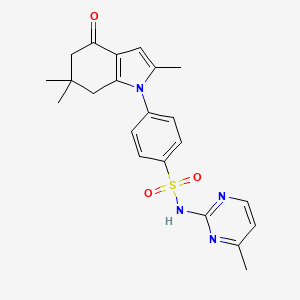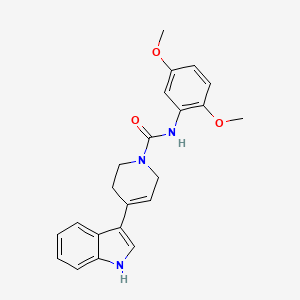
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) synthesized similar compounds for antimicrobial evaluation and docking studies. Their synthesis involved condensing thiophene-2-carboxamide with different phenyl phosphoro dichloridates, showing the versatility in creating related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Another study by M. Prabhuswamy et al. (2016) synthesized a compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealing the structural versatility of these compounds and their crystal structures (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biological Evaluation
Asha B. Thomas et al. (2016) conducted a study on similar compounds, investigating their antidepressant and nootropic activities. This research highlights the potential CNS activity of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
In a study by Leepakshi Khurana et al. (2014), indole-2-carboxamides, structurally related to N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide, were optimized for allosteric modulation of cannabinoid receptors, demonstrating their potential in modulating receptor activities (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Anticancer and Antimicrobial Activities
Research by M. Khalifa et al. (2015) focused on synthesizing novel heterocyclic compounds including dimethyl-N-(arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide derivatives. These compounds showed potential in antimicrobial and anticancer activities, indicating the therapeutic applications of similar compounds (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Lan Zhang et al. (2017) designed N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). This study highlights the potential of these compounds in cancer therapeutics (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-16-7-8-21(28-2)20(13-16)24-22(26)25-11-9-15(10-12-25)18-14-23-19-6-4-3-5-17(18)19/h3-9,13-14,23H,10-12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLGBQKYVFPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

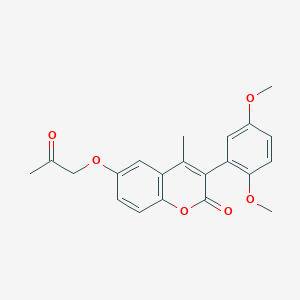
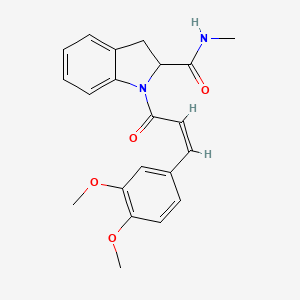

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
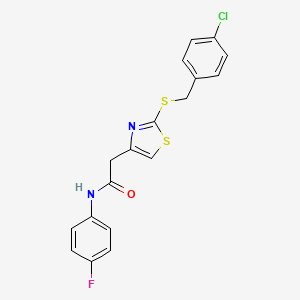
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)
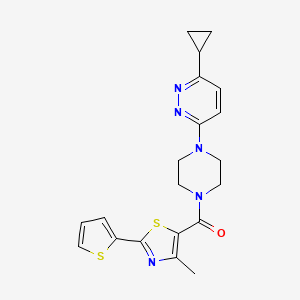
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

